1-propyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

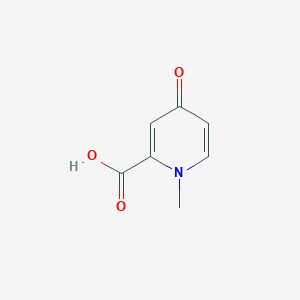

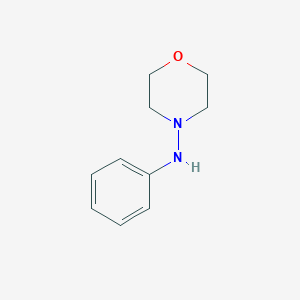

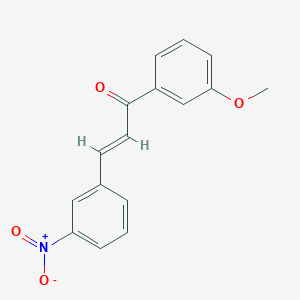

1-propyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 . It belongs to the class of indole carboxylic acids, which are significant heterocyclic systems in natural products and drugs .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in many studies . A fragment-based approach has been applied to obtain new molecules that extended into the p1 pocket of the BH3 groove . This approach involved deconstructing the 1H-indole-2-carboxylic acid from the parental molecule and substituting a benzenesulfonyl at the 1-position .Molecular Structure Analysis

The molecular structure of this compound is characterized by an indole core and a carboxylic acid group . The indole core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to exhibit various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Propyl-1H-indole-2-carboxylic acid is involved in the synthesis of various derivatives with therapeutic applications. A study described the synthesis of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids from this compound, which were characterized and screened for antibacterial and antifungal activities, showing significant results (Raju et al., 2015).

Pharmacological Applications

(E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids, related to this compound, were synthesized and evaluated as selective antagonists for the glycine site of NMDA receptors. These compounds have been studied for their efficacy in in vivo models, leading to the discovery of potent selective antagonists (Baron et al., 2005).

Reactivity and Stability

Indole-2-carboxylic acid and its derivatives exhibit greater stability than typical indoles towards acidic and oxidation conditions while remaining reactive at the 3-position. This stability, along with their ability to be converted into other functional groups, makes them suitable for various synthetic applications (Murakami, 1987).

Fluorescence Applications

1-Substituted 1H-indole-2-carboxylic acids have been used to synthesize fluorescent 2,3-diarylindoles through palladium-catalyzed direct and decarboxylative arylations. This method provides an efficient way to create high-performance blue emitters for various applications (Miyasaka et al., 2009).

Chromatographic Analysis

Octahydro-1H-indole-2-carboxylic acid, a derivative of this compound, has been analyzed using HPLC for its isomers. This method is crucial for the quality control in the synthesis of important pharmaceuticals like Perindopril and Trandolapril (Vali et al., 2012).

Wirkmechanismus

Target of Action

1-Propyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The primary target of this compound is the HIV-1 integrase , an enzyme that plays a crucial role in the life cycle of HIV-1 .

Mode of Action

The compound interacts with its target, the HIV-1 integrase, by inhibiting the strand transfer of the enzyme . The indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction results in the impairment of the viral replication process .

Biochemical Pathways

The action of this compound affects the biochemical pathway of HIV-1 replication. By inhibiting the strand transfer activity of the HIV-1 integrase, the compound disrupts the integration of the viral DNA into the host genome . This prevents the production of new virus particles, thereby halting the progression of the infection .

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication. By blocking the activity of the HIV-1 integrase, the compound prevents the integration of the viral DNA into the host genome . This halts the production of new virus particles and slows down the progression of the infection .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 1-propyl-1H-indole-2-carboxylic acid and its derivatives involve the development of new antitubercular agents , the discovery of novel HIV-1 integrase inhibitors , and the treatment of liver cancer . These future directions are based on the promising results obtained from the studies of indole-2-carboxylic acid derivatives .

Eigenschaften

IUPAC Name |

1-propylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFETBXTISVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)

![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)

![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)